[4-(Methoxymethyl)phenyl]methanethiol
CAS No.:
Cat. No.: VC17515016
Molecular Formula: C9H12OS
Molecular Weight: 168.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12OS |
|---|---|
| Molecular Weight | 168.26 g/mol |
| IUPAC Name | [4-(methoxymethyl)phenyl]methanethiol |
| Standard InChI | InChI=1S/C9H12OS/c1-10-6-8-2-4-9(7-11)5-3-8/h2-5,11H,6-7H2,1H3 |
| Standard InChI Key | XWLTZUOMYSDBGV-UHFFFAOYSA-N |
| Canonical SMILES | COCC1=CC=C(C=C1)CS |
Introduction
Chemical Structure and Physicochemical Properties
[4-(Methoxymethyl)phenyl]methanethiol (IUPAC name: [4-(methoxymethyl)phenyl]methanethiol) has the molecular formula C9H12OS and a molecular weight of 168.26 g/mol . The compound’s structure consists of a benzene ring with two substituents: a methoxymethyl group (-CH2OCH3) at the 4-position and a methanethiol group (-CH2SH). The methoxymethyl group introduces electron-donating effects via the oxygen atom, while the thiol group confers nucleophilic reactivity.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H12OS |
| Molecular Weight | 168.26 g/mol |
| SMILES Notation | COCC1=CC=C(C=C1)CS |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | Not reported |
| Solubility | Likely soluble in organic solvents |
The compound’s Canonical SMILES (COCC1=CC=C(C=C1)CS) reflects its para-substituted aromatic system . Discrepancies in molecular formula reports (e.g., C10H14OS in some sources) likely stem from typographical errors, as the IUPAC name and structural analysis confirm the C9H12OS formulation.
Synthesis and Industrial Production
Synthetic Routes
The primary synthesis involves nucleophilic substitution of 4-(methoxymethyl)benzyl chloride with sodium hydrosulfide (NaSH) under basic conditions:
This reaction proceeds via an SN2 mechanism, where the hydrosulfide ion displaces the chloride group. Industrial-scale production optimizes parameters such as temperature (typically 50–80°C), solvent polarity, and reactant stoichiometry to achieve yields exceeding 80%.
Alternative methods include:
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Thiolation of alcohols: Reaction of 4-(methoxymethyl)benzyl alcohol with thiourea followed by hydrolysis.
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Reduction of disulfides: Catalytic hydrogenation of bis[4-(methoxymethyl)benzyl] disulfide.
Chemical Reactivity and Reaction Pathways
Oxidation Reactions
The thiol group (-SH) undergoes oxidation to form sulfoxides or sulfones depending on reaction conditions:
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Mild oxidation (e.g., H2O2 in acetic acid): Yields [4-(methoxymethyl)phenyl]methanesulfinyl derivatives.
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Strong oxidation (e.g., KMnO4): Produces sulfonic acids.
Reduction Reactions
Reduction with LiAlH4 converts the thiol group to a hydrocarbon:
Substitution Reactions
The methoxymethyl group participates in nucleophilic substitutions. For example, reaction with NaOH replaces the methoxy group (-OCH3) with hydroxyl (-OH), forming [4-(hydroxymethyl)phenyl]methanethiol.
Applications in Scientific Research
Organic Synthesis
The compound serves as a building block for:
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Chiral ligands: Its sulfur atom coordinates metals in asymmetric catalysis.
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Thiol-ene click chemistry: Forms polymers via radical-mediated coupling with alkenes.
Biological Studies
The thiol group forms disulfide bonds with cysteine residues in proteins, enabling applications in:
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Protein labeling: Tracking conformational changes via fluorescent probes.
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Enzyme inhibition: Modulating activity of cysteine proteases.
Industrial Uses
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Fragrance industry: Contributes to savory or roasted odor profiles in perfumes.
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Polymer additives: Acts as a chain-transfer agent in radical polymerizations.
Mechanistic Insights: Thiol Reactivity
The thiol group’s nucleophilicity drives interactions with electrophiles (e.g., alkyl halides, carbonyl compounds). In biological systems, it participates in redox equilibria:
This reversible oxidation underpins its role in antioxidant pathways and enzyme catalysis.
Comparison with Structural Analogs
| Compound | Key Differences |
|---|---|
| 4-Methoxyphenylmethanol | Lacks thiol group; less reactive in nucleophilic substitutions |
| Methanethiol | Simpler structure (CH3SH); volatile and pungent |
| 4-Methoxymethylphenol | Hydroxyl group instead of thiol; acidic properties |
[4-(Methoxymethyl)phenyl]methanethiol’s dual functionality (-OCH3 and -SH) enables unique reactivity unmatched by analogs.
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